molecular formula C19H13ClO B14462454 2-Chloro-4,7-diphenylcyclohepta-2,4,6-trien-1-one CAS No. 65961-18-4

2-Chloro-4,7-diphenylcyclohepta-2,4,6-trien-1-one

Cat. No.: B14462454
CAS No.: 65961-18-4
M. Wt: 292.8 g/mol
InChI Key: VFCWUGMXMOTUDR-UHFFFAOYSA-N
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Description

2-Chloro-4,7-diphenylcyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of cycloheptatrienones. This compound is characterized by a seven-membered ring with three conjugated double bonds and a ketone group, along with two phenyl groups and a chlorine atom attached to the ring. It is a derivative of tropone, which is known for its non-benzenoid aromatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,7-diphenylcyclohepta-2,4,6-trien-1-one can be achieved through various methods. One common approach involves the chlorination of 4,7-diphenylcyclohepta-2,4,6-trien-1-one using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,7-diphenylcyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted cycloheptatrienones.

    Oxidation: Formation of epoxides or hydroxylated compounds.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-Chloro-4,7-diphenylcyclohepta-2,4,6-trien-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4,7-diphenylcyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tropone: The parent compound with a similar seven-membered ring structure but without the chlorine and phenyl groups.

    Tropolone: A hydroxylated derivative of tropone with additional biological activities.

    2-Chlorotropone: A simpler chlorinated derivative of tropone.

Uniqueness

2-Chloro-4,7-diphenylcyclohepta-2,4,6-trien-1-one is unique due to the presence of both phenyl groups and a chlorine atom, which confer distinct chemical and biological properties.

Properties

CAS No.

65961-18-4

Molecular Formula

C19H13ClO

Molecular Weight

292.8 g/mol

IUPAC Name

2-chloro-4,7-diphenylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C19H13ClO/c20-18-13-16(14-7-3-1-4-8-14)11-12-17(19(18)21)15-9-5-2-6-10-15/h1-13H

InChI Key

VFCWUGMXMOTUDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C(=O)C(=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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